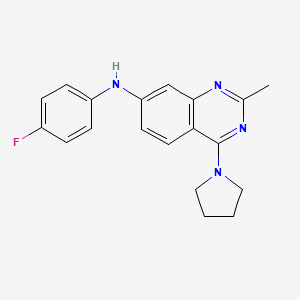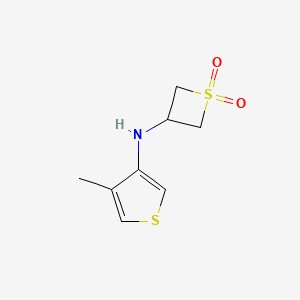![molecular formula C10H8Cl2N2O2 B12936308 1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 187243-32-9](/img/structure/B12936308.png)
1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a 2,6-dichlorobenzyl group. This compound is part of a broader class of imidazolidine-2,4-diones, which are known for their diverse biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of 2,6-dichlorobenzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring . Another method involves the Bucherer-Bergs reaction, where 2,6-dichlorobenzylamine reacts with potassium cyanate and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of 1-(2,6-dichlorobenzyl)imidazolidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and anticonvulsant properties.
Medicine: Explored for potential therapeutic applications in treating bacterial infections and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 1-(2,6-dichlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, thereby inhibiting neuronal excitability . Its antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar biological activities.
Thiazolidine-2,4-dione: Another heterocyclic compound with comparable pharmacological properties.
Uniqueness
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione is unique due to the presence of the 2,6-dichlorobenzyl group, which enhances its biological activity and specificity compared to other imidazolidine-2,4-dione derivatives .
Propriétés
Numéro CAS |
187243-32-9 |
|---|---|
Formule moléculaire |
C10H8Cl2N2O2 |
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
1-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-14-5-9(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
Clé InChI |
KLVJEEBXXDKXQH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)




![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)

![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)


